[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride
Description
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and a chlorinated substituent. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3S.ClH/c1-12-8-3-2-4-14(6-8)7-9-5-13-10(11)15-9;/h5,8,12H,2-4,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZPGEONXLQDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CN=C(S2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated ketone and a thiourea derivative.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazole intermediate.
Chlorination: The chlorinated substituent is added through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride , also known by its CAS number 1261233-46-8, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications, supported by data tables and case studies.
Pharmaceutical Development
The compound is primarily investigated for its potential as a therapeutic agent . Its structural similarity to known pharmacophores allows researchers to explore its efficacy against various diseases, particularly those involving neurological and inflammatory pathways.
Case Study: Neuroprotective Effects
A study conducted on similar thiazole derivatives indicated potential neuroprotective effects, suggesting that compounds like 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride could be developed for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve modulation of neurotransmitter levels and reduction of oxidative stress markers.
Agricultural Chemistry
In agricultural research, derivatives of thiazole compounds are often evaluated for their pesticidal activities . This compound's chlorinated thiazole moiety could enhance its efficacy as an insecticide or fungicide.
Case Study: Insecticidal Activity
Research has shown that thiazole derivatives exhibit significant insecticidal properties against common agricultural pests. A specific study highlighted the effectiveness of chlorothiazole compounds in disrupting the nervous system of target insects, leading to mortality.
Biochemical Research
The compound is also useful in biochemical assays where it can serve as a probe to study enzyme interactions or cellular pathways.
Case Study: Enzyme Inhibition Studies
In vitro studies have demonstrated that thiazole-based compounds can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, providing insights into metabolic regulation and potential therapeutic targets.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Conclusion
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and engineers working on innovative solutions in chemistry, biology, medicine, and industrial applications.
Biological Activity
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a piperidine moiety, contributing to its pharmacological properties.
- Molecular Formula : C₉H₁₃ClN₂S
- Molecular Weight : 216.73 g/mol
- CAS Number : 339104-71-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial, antifungal, and potential anticancer properties. The presence of the thiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds containing thiazole rings exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies have shown that derivatives of thiazoles demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. The MIC values for some derivatives can range from 0.25 mg/mL to 8.5 mg/mL against strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.25 - 8.5 |
| S. aureus | 0.1 - 9.5 |
| Pseudomonas aeruginosa | 0.3 - 8.5 |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity:
- Fungal Strains Tested : The compound was effective against various fungal strains, with MIC values indicating moderate to strong antifungal activity .
Anticancer Potential
Preliminary studies suggest that thiazole derivatives may possess anticancer properties:
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells and inhibition of tumor growth . Further research is required to elucidate the specific pathways involved.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of multiple thiazole derivatives, including the target compound, against standard bacterial strains and reported promising results, particularly in inhibiting E. coli and S. aureus .
- Anticancer Activity Assessment : In vitro assays demonstrated that certain thiazole derivatives induce cytotoxicity in cancer cell lines, suggesting potential for development as anticancer agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine or thiazole rings significantly affect biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
